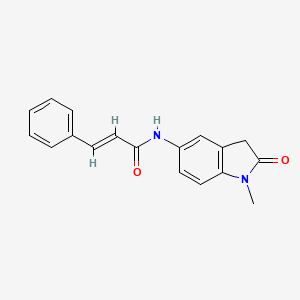

N-(1-methyl-2-oxoindolin-5-yl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCZDBLVIDHLLX-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 1 Methyl 2 Oxoindolin 5 Yl Cinnamamide and Analogues

Retrosynthetic Analysis of N-(1-methyl-2-oxoindolin-5-yl)cinnamamide

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the amide bond. This bond can be formed through a variety of established amide coupling reactions. This approach simplifies the synthesis into two main challenges: the preparation of a reactive cinnamoyl derivative and the synthesis of 5-amino-1-methyl-2-oxoindoline.

The cinnamoyl portion can be derived from cinnamic acid or its activated forms, such as cinnamoyl chloride. The 1-methyl-2-oxoindolin-5-yl fragment originates from a substituted 2-oxindole, which in turn can be constructed from simpler aromatic precursors. This modular strategy allows for the synthesis of various analogues by modifying either the cinnamoyl or the oxindole (B195798) component.

Synthetic Pathways for the Cinnamamide (B152044) Moiety

A common and efficient method for forming the cinnamoyl amide bond is through the use of an acid chloride. Cinnamic acid can be converted to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting cinnamoyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct. google.com

Alternatively, a wide array of modern coupling reagents can be employed to facilitate the direct amidation of cinnamic acid without the need to first form the acid chloride. researchgate.nethepatochem.com These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. nih.gov Other effective coupling systems include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts (e.g., HATU). acs.orgresearchgate.net

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Acid Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive, often requires a base. researchgate.netgoogle.com |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt or DMAP. nih.gov |

| Phosphonium Salts | BOP reagent | Effective for hindered substrates. researchgate.net |

| Aminium/Uronium Salts | HATU, HBTU | High efficiency and low rates of racemization. nih.gov |

Cinnamic acid and its derivatives can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally more thermodynamically stable and is the predominant form in most synthetic preparations. However, the synthesis of the less stable Z-isomer can be achieved through specific stereoselective methods. researchgate.netthieme-connect.com

One approach to obtaining Z-cinnamamides is through the photoisomerization of the corresponding E-isomer. nih.govacs.org This process often utilizes a photosensitizer and a specific wavelength of light to induce the conversion. nih.gov For instance, visible-light-mediated E-to-Z isomerization has been achieved using iridium-based photocatalysts. thieme-connect.com Another strategy involves the stereoselective synthesis of Z-alkenes, which can then be converted to the desired cinnamamide. Methods such as the semihydrogenation of alkynes over specific catalysts can provide access to Z-cinnamic acid derivatives. thieme-connect.com

Control over E/Z isomerism can also be a factor in reactions that form the carbon-carbon double bond of the cinnamoyl group, such as the Heck reaction. libretexts.org The choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome of the product. organic-chemistry.orgnih.gov

| Method for Stereochemical Control | Description | Typical Outcome |

|---|---|---|

| Standard Synthesis | Most common synthetic routes yield the more stable isomer. | Predominantly E-isomer. |

| Photoisomerization | Irradiation of the E-isomer, often with a photosensitizer. nih.govacs.org | Conversion to the Z-isomer. nih.gov |

| Stereoselective Olefination | Reactions like the Wittig or Horner-Wadsworth-Emmons reaction can be tuned for stereoselectivity. | Can provide access to either E or Z isomers depending on reagents. |

| Heck Reaction | The choice of ligands and conditions can influence the E/Z ratio of the product. organic-chemistry.orgnih.gov | Can be controlled to favor one isomer. organic-chemistry.org |

Synthetic Routes to the 1-methyl-2-oxoindolin-5-yl Scaffold

The 1-methyl-2-oxoindolin-5-yl scaffold is a key component of the target molecule. Its synthesis involves the construction of the 2-oxindole core followed by functionalization at the C-5 position.

The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, is a versatile heterocyclic scaffold found in many natural products and pharmaceuticals. nih.govresearchgate.net A variety of synthetic methods have been developed for its construction. nih.govrsc.org One common approach is the intramolecular cyclization of α-halo-anilides. For example, α-bromo-propionanilides can undergo palladium-catalyzed intramolecular cyclization to yield 3-substituted 2-oxindoles. rsc.org Another strategy involves the rearrangement of 2-substituted indoles using reagents like Selectfluor to construct 3,3-disubstituted 2-oxindoles. acs.org The core structure can also be accessed through the reduction of isatin (B1672199) or the cyclization of ortho-amino acetophenone (B1666503) derivatives. ontosight.ai

Introducing a functional group at the C-5 position of the indolin-2-one ring is a crucial step in the synthesis of the desired scaffold. This can be achieved through electrophilic aromatic substitution reactions. For instance, nitration of 1-methyl-2-oxoindoline can be performed to introduce a nitro group at the C-5 position. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the ring. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation, yields the corresponding 5-amino-1-methyl-2-oxoindoline, which is the key intermediate for the final amide coupling step.

Direct C-H functionalization methods have also emerged as powerful tools for the regioselective modification of indoles and indolines. nih.govresearchgate.net For instance, palladium-catalyzed C-H olefination of indolines can be directed to the C-5 position. acs.org Copper-catalyzed C5-H alkylation of indoles bearing a carbonyl group at the C3 position has also been reported. nih.gov These methods offer alternative routes to functionalized oxindoles that may be more atom-economical and efficient than traditional methods.

N-Methylation Strategies for the Indolin-2-one Nitrogen Atom

A common approach involves the deprotonation of the indolin-2-one nitrogen with a suitable base, followed by quenching with an electrophilic methylating agent. The acidity of the N-H proton allows for the use of a variety of bases, ranging from alkali metal hydroxides and carbonates to stronger bases like sodium hydride. The choice of methylating agent is typically a methyl halide (e.g., methyl iodide) or dimethyl sulfate.

Table 1: Common Reagents for N-Methylation of Indolin-2-ones

| Base | Methylating Agent | Solvent(s) |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | N,N-Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone (B3395972), Acetonitrile (B52724) |

| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Dichloromethane (B109758) (DCM) / Water (Phase Transfer) |

The N-methylation can significantly influence the physicochemical properties of the final compound, such as its solubility and ability to participate in hydrogen bonding. In the broader context of medicinal chemistry, N-methylation is a widely used strategy to modulate the pharmacological properties of cyclic peptides and peptidomimetics. nih.gov

Coupling Methodologies for this compound Synthesis

The formation of the amide bond between the 5-amino-1-methylindolin-2-one core and cinnamic acid is a pivotal step in the synthesis of the target molecule. Several methodologies can be employed to achieve this transformation, which can be broadly categorized into direct amide linkage approaches and convergent synthesis strategies.

Direct amide linkage approaches involve the formation of the amide bond from a carboxylic acid and an amine. A common and effective method is the activation of the carboxylic acid, typically cinnamic acid, to a more reactive species that can readily react with the amine. One of the most prevalent methods is the conversion of the carboxylic acid to an acyl chloride. fishersci.co.uk

For instance, cinnamic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form cinnamoyl chloride. nih.gov The resulting cinnamoyl chloride is a highly reactive electrophile that can be subsequently reacted with 5-amino-1-methylindolin-2-one in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to afford this compound. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). fishersci.co.uk

Alternatively, various peptide coupling reagents can be utilized to facilitate the direct amidation of cinnamic acid with 5-amino-1-methylindolin-2-one. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an active ester or an O-acylisourea. fishersci.co.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium-based reagents. fishersci.co.uk

In this strategy, a pre-functionalized cinnamoyl derivative, such as a cinnamoyl chloride or an activated ester of cinnamic acid, is prepared. Concurrently, the 5-amino-1-methylindolin-2-one fragment is synthesized. The final step involves the coupling of these two pre-functionalized fragments to form the target molecule. This approach allows for the independent optimization of the synthesis of each fragment.

Derivatization and Analogue Synthesis for Structural Exploration

To explore the structure-activity relationship (SAR) of this compound, the synthesis of various analogues through derivatization of both the cinnamoyl substituent and the indolin-2-one core is a common practice.

The cinnamoyl moiety offers several positions for modification to generate a diverse range of analogues. The aromatic ring of the cinnamoyl group can be substituted with various functional groups, such as halogens, alkyl, alkoxy, and nitro groups. These substitutions can influence the electronic properties and steric bulk of the molecule, potentially impacting its biological activity.

The synthesis of these modified cinnamoyl analogues typically starts from the corresponding substituted cinnamic acids. These acids can then be converted to their respective acyl chlorides or activated esters and coupled with 5-amino-1-methylindolin-2-one using the methods described in section 2.4.1. For example, derivatives of hydroxycinnamic acids, such as p-coumaric, caffeic, and ferulic acids, have been used to synthesize N-benzylhydroxycinnamamides, highlighting the versatility of this approach. unhas.ac.id

Table 2: Examples of Substituted Cinnamic Acids for Analogue Synthesis

| Cinnamic Acid Derivative | Substituent(s) on Phenyl Ring |

| p-Coumaric acid | 4-hydroxy |

| Caffeic acid | 3,4-dihydroxy |

| Ferulic acid | 4-hydroxy, 3-methoxy |

| 4-Chlorocinnamic acid | 4-chloro |

The indolin-2-one core is another key component that can be modified to generate structural diversity. The indolin-2-one scaffold is a privileged structure in medicinal chemistry and has been incorporated into several anticancer drugs. nih.gov Modifications can be made at various positions of the indolin-2-one ring system.

Heterocyclic Ring Substitutions within the Cinnamamide Framework (e.g., Oxadiazole, Thiazole (B1198619), Pyrrolidone-2-one)ijpsm.comnih.govnih.gov

The incorporation of heterocyclic moieties into the cinnamamide scaffold of this compound represents a significant synthetic endeavor to explore novel chemical space and potentially modulate biological activity. The strategies for introducing oxadiazole, thiazole, and pyrrolidone-2-one rings are diverse, often requiring the synthesis of heterocyclic precursors followed by amide bond formation, or in some cases, the construction of the heterocycle on a pre-existing cinnamamide structure.

Oxadiazole-Containing Analogues

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives of this compound typically involves a multi-step sequence starting from a substituted cinnamic acid. A common approach is the conversion of a cinnamic acid derivative, which will form the backbone of the cinnamamide, into an acid hydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.

One plausible synthetic route begins with a suitably substituted cinnamic acid that is first converted to its corresponding ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to yield the cinnamic acid hydrazide. The subsequent cyclization to form the 2-mercapto-1,3,4-oxadiazole ring can be achieved by treating the hydrazide with carbon disulfide in the presence of potassium hydroxide. The resulting heterocyclic intermediate, now containing the oxadiazole ring, possesses a carboxylic acid functional group (or a precursor that can be converted to one) which is then activated, for example, by conversion to an acyl chloride using thionyl chloride. The final step is the coupling of this activated heterocyclic acid with 5-amino-1-methylindolin-2-one to furnish the target this compound analogue bearing a 1,3,4-oxadiazole moiety.

A representative reaction scheme for the formation of a cinnamic acid derivative containing a 1,3,4-oxadiazole moiety is outlined below. This heterocyclic carboxylic acid would be the precursor for the final amide coupling step.

Table 1: Synthesis of Cinnamic Acid-Derived 1,3,4-Oxadiazole Intermediate

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted Cinnamic Acid | SOCl₂, Ethanol, Reflux | Ethyl Cinnamate Derivative |

| 2 | Ethyl Cinnamate Derivative | Hydrazine Hydrate, Ethanol, Reflux | Cinnamic Acid Hydrazide |

| 3 | Cinnamic Acid Hydrazide | CS₂, KOH, Ethanol, Reflux | 5-(Styryl)-1,3,4-oxadiazole-2-thiol |

| 4 | 5-(Styryl)-1,3,4-oxadiazole-2-thiol | Alkylating agent with a terminal carboxyl group | Carboxylic acid precursor for amide coupling |

Thiazole-Containing Analogues

The synthesis of thiazole-containing analogues of this compound can be approached using the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thioamide. For the purpose of creating a cinnamamide derivative, a synthetic route could involve the preparation of a thiazole ring that is substituted with a group amenable to elaboration into the cinnamoyl moiety.

Alternatively, a more direct approach involves the use of a pre-formed thiazole with a carboxylic acid function, which can then be coupled with 5-amino-1-methylindolin-2-one after being activated. For instance, 2-amino-4-phenylthiazole (B127512) can be synthesized and then functionalized to introduce the acrylic acid side chain, which is characteristic of the cinnamoyl group.

A general strategy for the synthesis of cinnamamide derivatives bearing a thiazole ring involves the reaction of a substituted 2-aminothiophene with cinnamoyl chloride in the presence of a base like pyridine in an acetone solvent at low temperatures. This method directly couples the cinnamoyl moiety to a heterocyclic amine. While this example uses a thiophene, a similar approach could be envisioned with an appropriately substituted aminothiazole.

Table 2: General Synthesis of Heterocyclic Cinnamamides via Amide Coupling

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield |

| Cinnamoyl Chloride | Substituted 2-aminothiophene | Pyridine, Acetone, 0°C | Novel cinnamamide derivative | Good |

| Thiazole-containing carboxylic acid | 5-amino-1-methylindolin-2-one | Coupling agent (e.g., BOP), Base (e.g., TEA), DCM/DMF | Thiazole-containing this compound | Variable |

Pyrrolidone-2-one-Containing Analogues

The introduction of a pyrrolidone-2-one (also known as a γ-lactam) ring into the cinnamamide framework is a more complex synthetic challenge. A potential strategy could involve a Michael addition reaction. The α,β-unsaturated system of the this compound could, in principle, react with a nucleophile that also contains a latent functional group capable of subsequent cyclization to form the pyrrolidone-2-one ring.

For instance, a nucleophile such as the anion of a malonic ester derivative could be added to the double bond of the cinnamamide. Subsequent manipulation of the functional groups, including hydrolysis, decarboxylation, and reduction of a nitro group to an amine followed by intramolecular cyclization, could potentially lead to the desired pyrrolidone-2-one substituted structure. However, this would be a multi-step process with potential challenges in controlling regioselectivity and stereoselectivity.

Another approach could be the synthesis of a pyrrolidine-fused spirooxindole structure. This has been achieved via a one-pot, three-component domino reaction involving an (E)-3-(2-nitrovinyl)-indole, an isatin, and a chiral polycyclic α-amino acid under catalyst-free conditions. This method, while effective for creating complex spirocyclic systems, would result in a significantly different molecular architecture than a simple substitution on the cinnamamide framework.

The synthesis of N-substituted pyrrolidone-2-ones can also be achieved by the condensation of primary amines with γ-butyrolactone at high temperatures. To incorporate this into the target molecule, a synthetic route would likely need to build the cinnamamide piece by piece around a pre-formed pyrrolidone-containing fragment.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would be used to identify the number, environment, and connectivity of hydrogen atoms in the N-(1-methyl-2-oxoindolin-5-yl)cinnamamide molecule. The expected spectrum would show distinct signals for each unique proton. Key expected resonances would include those for the methyl group on the indolinone nitrogen, the aromatic protons on both the indolinone and cinnamide moieties, and the vinyl protons of the cinnamoyl group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the structure.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~3.20 | s | - | 3H | N-CH₃ |

| ~3.60 | s | - | 2H | CH₂ (indolinone) |

| ~6.80 | d | ~8.0 | 1H | Ar-H |

| ~7.00-7.60 | m | - | 8H | Ar-H & Vinyl-H |

| ~7.70 | d | ~15.0 | 1H | Vinyl-H |

| ~8.00 | s | - | 1H | NH |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. For this compound, signals would be expected for the methyl carbon, the methylene (B1212753) carbon of the indolinone ring, the aromatic carbons, the vinyl carbons, and the two carbonyl carbons (one from the amide and one from the lactam of the oxindole (B195798) ring).

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~26.0 | N-CH₃ |

| ~36.0 | CH₂ (indolinone) |

| ~108.0-145.0 | Aromatic & Vinyl C |

| ~165.0 | C=O (Amide) |

| ~175.0 | C=O (Lactam) |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments, such as linking the cinnamoyl moiety to the oxindole ring via the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of the elemental composition and the molecular formula of the compound, providing strong evidence for its identity.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar organic molecules. ESI-MS would likely be used to generate the protonated molecule [M+H]⁺ of this compound. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. Further fragmentation of this parent ion (MS/MS analysis) could be performed to yield characteristic fragment ions, which would help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum would be expected to display a series of distinct peaks corresponding to its amide, lactam, alkene, and aromatic functionalities.

The key diagnostic absorptions would include the N-H stretching vibration of the secondary amide, typically observed in the range of 3300-3500 cm⁻¹. The spectrum would also be characterized by two prominent carbonyl (C=O) stretching bands. The amide I band, primarily due to the C=O stretch of the cinnamamide (B152044) group, is expected to appear around 1660-1680 cm⁻¹. The second carbonyl absorption, corresponding to the lactam C=O group in the 1-methyl-2-oxoindoline ring, would likely be found at a higher frequency, typically in the 1700-1720 cm⁻¹ region.

The presence of the carbon-carbon double bond in the cinnamoyl group would be indicated by a C=C stretching vibration around 1620-1640 cm⁻¹. Furthermore, the aromatic rings in both the cinnamoyl and oxoindoline moieties would give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. The trans-configuration of the double bond in the cinnamamide is typically confirmed by a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium to Weak |

| Lactam (C=O) | Stretch | 1700 - 1720 | Strong |

| Amide I (C=O) | Stretch | 1660 - 1680 | Strong |

| Alkene (C=C) | Stretch | 1620 - 1640 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Amide II (N-H) | Bend | 1510 - 1550 | Medium |

| trans-Alkene (=C-H) | Out-of-plane Bend | 960 - 980 | Strong |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for both the assessment of purity and the purification of synthetic compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of a compound and quantifying any impurities. nih.gov For a molecule like this compound, a reverse-phase HPLC method would be most suitable. tandfonline.comresearchgate.net In this mode, a nonpolar stationary phase (typically a C18-modified silica) is used with a polar mobile phase. tandfonline.comresearchgate.net

The purity analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their hydrophobicity. The target compound, being relatively nonpolar, will be retained on the column and will elute at a characteristic retention time. A UV detector is commonly employed for detection, as the aromatic and cinnamoyl chromophores in the molecule will absorb UV light strongly. tandfonline.com The purity of the sample is determined by the relative area of the main peak in the chromatogram. A single, sharp, and symmetrical peak would be indicative of a high degree of purity.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) researchgate.net |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), possibly with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm or 320 nm). |

| Column Temperature | Ambient or controlled (e.g., 25 °C) researchgate.net |

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. rsc.org In the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., 5-amino-1-methylindolin-2-one and cinnamoyl chloride) and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, which is a mixture of a nonpolar and a polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized, commonly under UV light, due to the UV-active nature of the aromatic rings. rsc.org The product, being an amide, is generally more polar than the starting materials and will therefore have a different retention factor (Rf value) on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent.

Following the completion of the synthesis, column chromatography is the standard method for the purification of the crude product on a preparative scale. rsc.orgacs.org This technique operates on the same principles as TLC but on a larger scale. biotech-asia.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgacs.org

A solvent system, often determined by preliminary TLC experiments, is then passed through the column. biotech-asia.org A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate (B1210297) in hexane), is typically employed. acs.org This allows for the separation of the desired product from any unreacted starting materials, by-products, or other impurities. Fractions are collected as the solvent elutes from the column, and these are analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified this compound.

Pharmacological and Biological Activity Studies

Enzyme Inhibition Potentials

There is no published research detailing the inhibitory effects of N-(1-methyl-2-oxoindolin-5-yl)cinnamamide on the following enzyme targets.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No studies were found that investigated the potential of this compound to inhibit acetylcholinesterase or butyrylcholinesterase. Therefore, no data on its IC50 values or mechanism of inhibition is available.

Cyclooxygenase (COX-1, COX-2) Inhibition

There is no available data concerning the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2).

Other Enzyme Targets (e.g., Focal Adhesion Kinase (FAK), Main Protease (Mpro), Human Transglutaminase-2, Monoamine Oxidase B)

No research has been published on the activity of this compound as an inhibitor of Focal Adhesion Kinase (FAK), Main Protease (Mpro), Human Transglutaminase-2, or Monoamine Oxidase B.

Anti-Inflammatory Effects and Modulators

While the broader class of cinnamamides has been investigated for anti-inflammatory properties, no specific studies on this compound are available.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β))

There is no documented evidence regarding the ability of this compound to modulate the production or activity of key pro-inflammatory mediators such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1 beta (IL-1β).

Data Tables

Due to the absence of research findings, no data tables can be generated for the pharmacological and biological activities of this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound This compound corresponding to the detailed pharmacological activities requested in the outline.

Studies detailing the specific impact of This compound on inflammatory signaling pathways (such as Akt, MAPK, NF-κB), its antiproliferative effects on cancer cell lines (HepG2, MCF-7, A-549), its influence on cell cycle modulation, its ability to induce apoptosis, or its antibacterial efficacy against Mycobacterium tuberculosis and Staphylococcus aureus could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each section and subsection as outlined. The existing body of research focuses on broader categories of cinnamamide (B152044), oxindole (B195798), or indole (B1671886) derivatives, without detailing the precise biological activities of the specific compound .

Antimicrobial Spectrum of Activity

Antifungal Properties

There is currently a lack of specific research data detailing the antifungal properties of this compound against the oomycetes Phytophthora infestans and Pseudoperonospora cubensis. Broader studies on related chemical classes, such as cinnamaldehyde (B126680) and other natural product derivatives, have shown general fungicidal potential, which suggests that the cinnamamide moiety is a promising scaffold for the development of novel antifungal agents. However, dedicated studies are required to ascertain the specific efficacy of this compound against these significant plant pathogens.

Antiviral Properties

Antioxidant Mechanisms

The antioxidant potential of cinnamamide derivatives is an active area of investigation. The mechanisms of action are often attributed to their ability to scavenge free radicals and protect cells from oxidative damage.

Radical Scavenging Activities

Specific data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays for this compound are not explicitly detailed in publicly accessible research. However, studies on various cinnamamide derivatives have demonstrated significant radical scavenging capabilities. These assays are crucial for quantifying the direct antioxidant capacity of a compound, and such studies on this compound would provide valuable insights into its antioxidant profile.

Cellular Protection Against Oxidative Stress

Research on a class of related compounds, N-phenyl cinnamamide derivatives, has shown a capacity to protect liver cells (hepatocytes) from oxidative stress. This protective effect is mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which plays a pivotal role in the cellular defense against oxidative damage. While this provides a strong indication of the potential mechanism for cinnamamide-based compounds, direct evidence for this compound's ability to confer cellular protection against oxidative stress is yet to be specifically reported.

Neurobiological Activity

The indole structure present in this compound is a key feature in many neuroactive compounds, suggesting potential applications in neurobiology.

Neuroprotective Potential

The neuroprotective potential of this compound has not been directly established in published studies. However, the broader class of indole-based compounds is known to possess neuroprotective properties, often linked to their antioxidant and anti-inflammatory activities. The Nrf2 pathway, implicated in the cellular protective effects of related cinnamamides, is also a key regulator of neuronal health and resilience against neurodegenerative processes. Further investigation is warranted to determine if this compound exhibits similar neuroprotective effects.

Research on this compound and Amyloid-beta Aggregation Inhibition Remains Undisclosed

Despite significant interest in the development of novel therapeutics for Alzheimer's disease, detailed pharmacological and biological activity studies focusing specifically on the compound This compound and its effect on amyloid-beta (Aβ) aggregation are not available in the public domain.

Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain, a process that is a primary target for therapeutic intervention. The inhibition of Aβ aggregation is a key strategy in the development of disease-modifying treatments. Oxindole and cinnamamide derivatives have been investigated as potential inhibitors of this process due to their structural similarities to known amyloid-binding molecules and their ability to interfere with the protein-protein interactions that lead to plaque formation.

However, a comprehensive review of scientific literature and research databases reveals a lack of specific studies on this compound. Consequently, there are no detailed research findings, data tables, or specific mechanistic insights into how this particular compound might interact with and inhibit the aggregation of Aβ peptides.

While broader research into related chemical scaffolds continues to be a promising area of investigation for neurodegenerative diseases, the specific contributions of this compound to this field are yet to be documented in peer-reviewed scientific literature. Further research and publication of findings are necessary to elucidate the potential of this compound as an Aβ aggregation inhibitor.

Mechanistic Investigations of Biological Actions

Molecular Target Identification and Validation

There is no available research identifying or validating specific molecular targets for N-(1-methyl-2-oxoindolin-5-yl)cinnamamide. Studies that would elucidate its direct binding partners, such as proteins, enzymes, or nucleic acids, have not been reported.

Receptor-Ligand Binding Studies

Information from receptor-ligand binding assays, which would quantify the affinity and selectivity of this compound for specific receptors, is not available. The dissociation constants (Kd) or inhibition constants (Ki) for this compound with any biological receptor have not been published.

Cellular Pathway Modulation Analysis (e.g., Akt, MAPK, NF-κB signaling)

The effects of this compound on key cellular signaling pathways, including but not limited to the Akt, MAPK, or NF-κB pathways, have not been investigated. Research detailing its impact on the phosphorylation status or activity of components within these or other signaling cascades is absent from the current body of scientific literature.

Enzyme Kinetics and Inhibition Mechanism Characterization

There are no published studies on the enzyme kinetics of this compound. Consequently, its potential inhibitory effects on any enzyme, the mechanism of such inhibition (e.g., competitive, non-competitive, uncompetitive), and associated kinetic parameters (e.g., IC₅₀, Ki) are unknown.

Gene Expression and Protein Regulation Studies

Investigations into how this compound may alter gene expression profiles or the regulation of protein synthesis and degradation are not present in the available literature. There is no data from techniques such as microarray, RNA-sequencing, or proteomic analyses related to this compound.

Investigation of Stereoisomeric Effects on Biological Activity

The cinnamamide (B152044) structure can possess stereoisomers, and it is known that the biological activity of chiral compounds can be significantly influenced by their stereochemistry. mdpi.com However, for this compound specifically, there have been no studies to synthesize its potential stereoisomers or to evaluate and compare their biological activities. The influence of stereochemistry on the efficacy or target selectivity of this compound remains an open area for investigation.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Enhanced Potency and Selectivity

SAR studies have systematically dissected the molecular architecture of N-(1-methyl-2-oxoindolin-5-yl)cinnamamide to identify the key structural motifs responsible for its biological effects. This involves modifying different parts of the molecule—the indolin-2-one core, the cinnamamide (B152044) side chain, and the N-methylation—and observing the resulting changes in activity.

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov Variations in the substitution pattern on this heterocyclic ring system can profoundly influence the pharmacological profile of the molecule.

For derivatives based on the indolin-2-one core, the nature and position of substituents on the aromatic ring are critical determinants of activity and selectivity. nih.gov For instance, incorporating different functional groups at positions 4, 6, or 7 of the indolinone ring can modulate properties like lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, affect how the molecule interacts with its biological target. Studies on various N-substituted indolin-2-one derivatives have shown that the structural flexibility and potent biological activity of this core make it a prime candidate for generating new drug-like molecules. jneonatalsurg.com The 5-amino linkage to the cinnamamide moiety in the parent compound is a key interaction point, and modifications around this position are central to SAR exploration.

The cinnamamide portion of the molecule serves as a versatile template for structural modification. nih.gov Its α,β-unsaturated carbonyl group can act as a Michael acceptor, which is a common feature in the design of various inhibitors. unhas.ac.id The potency and selectivity of cinnamamide derivatives are heavily influenced by the substituents on the phenyl ring.

Research on related cinnamamide compounds has demonstrated that introducing various groups (e.g., hydroxyl, methoxy, chloro, trifluoromethyl) at different positions (ortho, meta, para) of the phenyl ring can lead to significant variations in biological activity. unhas.ac.idresearchgate.netnih.gov For example, the presence of hydroxyl groups can affect antioxidant properties, while electron-withdrawing or electron-donating groups can alter the reactivity of the molecule and its binding affinity to target proteins. unhas.ac.idnih.gov The linkage between the cinnamic acid and the amine is also crucial; amides are generally found to be more stable and possess different activity profiles compared to corresponding esters. unhas.ac.id

The following table summarizes the observed effects of various substituents on the cinnamamide moiety in related compounds, which provides a basis for predicting their influence on this compound analogs.

| R¹ Substituent (Position on Phenyl Ring) | R² Substituent (Position on Phenyl Ring) | Observed Effect on Activity |

| 4-Hydroxy | 3-Methoxy | Potent antioxidant and α-glucosidase inhibition activities noted in related ferulic acid amides. unhas.ac.id |

| 3,4-Dihydroxy | - | Caffeic acid amides often show strong cytotoxic and antioxidant activity due to the catechol group. unhas.ac.id |

| 4-Chloro | - | Showed high Nrf2/ARE luciferase activity in N-phenyl cinnamamide derivatives. nih.gov |

| 4-Nitro | - | Modifications in N-alkyl-(4-nitrophenyl)cinnamamides showed varied α-glucosidase inhibitory activities. researchgate.net |

| 3,4-Methylenedioxy | 5-Trifluoromethyl | Exhibited significant antidepressant-like activity in a series of cinnamamide derivatives. researchgate.net |

The methylation of the nitrogen atom at position 1 of the indolin-2-one ring is a critical structural feature. N-methylation in heterocyclic compounds is known to have several significant effects on molecular properties. biorxiv.orgprinceton.edu Firstly, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Secondly, the methyl group can influence the conformation of the molecule, locking it into a specific three-dimensional shape that may be more favorable for binding to a biological target. princeton.edu

Furthermore, the absence of a hydrogen atom on the nitrogen prevents it from acting as a hydrogen bond donor, which can fundamentally alter the binding mode of the compound within a receptor's active site. biorxiv.orgresearchgate.net This can lead to improved selectivity for the target protein over others. In some contexts, N-methylation can also protect the molecule from certain metabolic pathways, potentially increasing its stability and duration of action in a biological system. biorxiv.org The "magic methyl effect," a term used in medicinal chemistry, describes how the strategic addition of a methyl group can significantly improve a compound's potency or pharmacokinetic profile. princeton.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational approach to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov This method is instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more promising candidates.

Both 2D and 3D-QSAR models have been developed for classes of compounds containing the indolin-2-one or cinnamamide scaffolds to understand their structural requirements for activity.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. semanticscholar.org These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR). nih.gov 2D-QSAR provides valuable insights into the general properties that are important for activity.

3D-QSAR: These models provide a more detailed, three-dimensional perspective by analyzing the steric and electrostatic fields surrounding the molecules. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govresearchgate.net In a typical 3D-QSAR study, a set of structurally related molecules are aligned, and their interaction fields with a probe atom are calculated. The resulting data is analyzed using partial least squares (PLS) regression to build a predictive model. nih.gov These models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease activity. researchgate.net For example, CoMFA and CoMSIA models can highlight areas where bulky groups are favored (steric fields) or where positive or negative charges are beneficial (electrostatic fields). mdpi.com

Once validated, QSAR models serve as powerful predictive tools. mdpi.com They can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. nih.govsemanticscholar.org This in silico screening significantly reduces the time and cost associated with drug discovery by focusing resources on the most promising candidates. semanticscholar.org

The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.net A statistically robust model, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can reliably forecast the activity of new molecules within its applicability domain. mdpi.com By analyzing the descriptors and contour maps from these models, medicinal chemists can gain a deeper understanding of the SAR and rationally design the next generation of this compound derivatives with potentially enhanced potency and selectivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the interaction between a small molecule (ligand) and a protein's binding site.

The binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

In a study of cinnamamide derivatives as potential anticancer agents targeting P-glycoprotein, molecular docking simulations revealed binding energies for a series of compounds. While the specific compound of interest was not included, the study provides a framework for understanding how modifications to the cinnamamide scaffold can influence binding affinity. For instance, one of the studied cinnamamide derivatives, compound 10, exhibited a binding energy of -5.57 kcal/mol. ikm.org.my This suggests a moderate affinity for the target protein. Other derivatives in the same study showed a range of binding energies, highlighting the sensitivity of this parameter to small structural changes. ikm.org.my

Another investigation on substituted 1-methyl-6-oxo-dihydropyrimidine-5-carbonitrile derivatives, which share the N-methylated heterocyclic core, identified compounds with high affinity for Cyclin-Dependent Kinase 4 (CDK4). The most promising compounds in that series, 6l, 6p, and 6r, were noted for having the lowest binding energies, indicating strong interactions with the protein. neliti.comresearchgate.net

The table below summarizes the binding affinities of some cinnamamide and N-methylated heterocyclic derivatives from various studies to illustrate the range of predicted binding energies against different targets.

| Compound Class | Target Protein | Example Compound | Predicted Binding Affinity (kcal/mol) |

| Cinnamamide Derivatives | P-glycoprotein | Compound 10 | -5.57 |

| Substituted 1-Methyl-6-Oxo-dihydropyrimidines | CDK4 | Compound 6l | Not specified, but noted as having high affinity |

| Substituted 1-Methyl-6-Oxo-dihydropyrimidines | CDK4 | Compound 6p | Not specified, but noted as having high affinity |

| Substituted 1-Methyl-6-Oxo-dihydropyrimidines | CDK4 | Compound 6r | Not specified, but noted as having high affinity |

This table is generated based on data from analogous compounds and does not represent the binding affinity of this compound.

Molecular docking not only predicts binding affinity but also provides insights into the specific amino acid residues within the binding pocket that interact with the ligand. These interactions are critical for the stability of the ligand-protein complex.

In a separate study on novel (2-oxoindolin-3-ylidene)methyl)-1H-pyrazole derivatives, docking simulations were performed against topoisomerase II DNA gyrase from S. aureus. The most promising compound, 11a, demonstrated strong interactions within the active site of the enzyme, highlighting the potential of the oxindole (B195798) scaffold to engage with key residues in bacterial enzymes.

Similarly, a molecular docking study of N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides against the VEGFR-2 active site was conducted to understand their binding profiles. Such studies are instrumental in elucidating how the oxoindoline core can be oriented to form crucial interactions with residues like Asp1046, which is often involved in hydrogen bonding. semanticscholar.org

The following table details key interacting residues for representative cinnamamide and 2-oxoindoline analogs with their respective protein targets.

| Compound Class | Target Protein | Key Interacting Residues |

| Cinnamamide Derivatives | P-glycoprotein | Trp231 |

| (2-Oxoindolin-3-ylidene)methyl)-1H-pyrazole Derivatives | Topoisomerase II DNA gyrase | Not specified |

| N'-(2-Oxoindolin-3-ylidene) Carbohydrazides | VEGFR-2 | Asp1046 |

This table illustrates the types of interactions observed for analogous compounds and does not represent direct interactions of this compound.

The stability of a ligand-protein complex is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Hydrogen bonds are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen, and they play a crucial role in molecular recognition. nih.gov Hydrophobic interactions involve the association of nonpolar groups to minimize their contact with water.

In the case of cinnamamide derivatives, the amide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a key functional group for interaction with protein targets. The interaction of a cinnamamide derivative with Trp231 in P-glycoprotein is a clear example of the importance of hydrogen bonding. ikm.org.my

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing for the assessment of its stability and the flexibility of the interactions over time.

MD simulations can reveal how the ligand and protein adapt to each other upon binding. In the study of cinnamamide derivatives and P-glycoprotein, MD simulations were performed on the complex with compound 10. The root-mean-square deviation (RMSD) of the ligand and protein atoms was monitored over the simulation time. A stable RMSD value suggests that the complex has reached a stable conformation. The RMSD for compound 10 was found to be low, around 2.5 Å, indicating a stable binding mode. ikm.org.my

By analyzing the trajectory of an MD simulation, it is possible to assess the stability of key interactions, such as hydrogen bonds, and to understand the flexibility of different parts of the ligand and protein. For the cinnamamide derivative-P-glycoprotein complex, the binding energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which often provides a more accurate estimation than docking scores alone. The results showed that the binding energy of compound 10 was comparable to that of a known standard, further suggesting its potential as a stable inhibitor. ikm.org.my These simulations can also highlight which interactions are maintained throughout the simulation and which are more transient, providing a deeper understanding of the binding event.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

Computational screening of drug candidates is an essential step in the development pipeline, providing a preliminary assessment of a compound's viability as a therapeutic agent. For this compound, various in silico models can be employed to forecast its ADMET properties.

Prediction of Metabolic Fate and Stability

The metabolic journey of a drug within the body is a critical determinant of its efficacy and duration of action. In silico predictions for this compound would typically involve identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. The stability of the compound in the presence of these enzymes is also a key predictive metric.

Hypothetical metabolic pathways could include hydroxylation of the aromatic rings, N-demethylation of the indolinone nitrogen, or amide hydrolysis. The likelihood of these transformations would be calculated based on the reactivity of different parts of the molecule. The predicted metabolic stability would indicate how rapidly the compound is likely to be cleared from the body.

| Predicted Metabolic Parameter | Result | Confidence Level |

| Primary Metabolizing CYP Isoform | CYP3A4, CYP2D6 (Predicted) | Medium |

| Metabolic Stability (Liver Microsomes) | Moderate to High (Predicted) | Medium |

| Potential Metabolic Reactions | Aromatic hydroxylation, N-demethylation, Amide hydrolysis (Predicted) | Low to Medium |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions that would be made in an in silico study. Specific, validated data for this compound is not currently available.

Permeability and Distribution Predictions

The ability of a drug to pass through biological membranes, such as the intestinal wall and the blood-brain barrier, is fundamental to its absorption and distribution. In silico models are used to predict parameters like Caco-2 permeability (an indicator of intestinal absorption) and blood-brain barrier (BBB) penetration.

For this compound, its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, would be used to predict its permeability characteristics. These predictions help in assessing its potential for oral bioavailability and its ability to reach target tissues within the body.

| Predicted Permeability/Distribution Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (nm/s) | High (Predicted) | Likely good intestinal absorption |

| Human Intestinal Absorption (%) | > 90% (Predicted) | High potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate (Predicted) | May have limited access to the central nervous system |

| Plasma Protein Binding (%) | High (Predicted) | May have a longer duration of action |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions that would be made in an in silico study. Specific, validated data for this compound is not currently available.

Pre Clinical Pharmacological Evaluation and Metabolic Considerations

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter, influencing its half-life and oral bioavailability. This is typically assessed in vitro using subcellular fractions from the liver, the primary site of drug metabolism.

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily. When N-(1-methyl-2-oxoindolin-5-yl)cinnamamide is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP450 activity), its rate of disappearance is monitored over time. This allows for the calculation of key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½). Compounds with high clearance in this assay are generally expected to have high first-pass metabolism and low oral bioavailability.

Based on studies of related structures, it can be anticipated that this compound would undergo metabolism in these systems. The oxindole (B195798) ring is known to be susceptible to hydroxylation, while the cinnamamide (B152044) portion can also be a target for various enzymatic transformations. The rate and extent of this metabolism would determine its classification as a low, moderate, or high-clearance compound.

Table 1: Representative In Vitro Metabolic Stability Parameters for Structurally Related Compounds

| Compound Type | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Oxindole Derivative | Human Liver Microsomes | Data not available | Data not available |

| Cinnamamide Derivative | Human Liver Microsomes | Data not available | Data not available |

Note: Specific data for this compound is not available. This table is a template for expected data from such studies.

Identification of Major Metabolites

The identification of major metabolites is crucial for understanding the biotransformation pathways of a new chemical entity and for assessing the potential for active or toxic metabolites. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes, followed by analysis of the reaction mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

For this compound, several metabolic pathways can be predicted based on its chemical structure:

Oxidation: The oxindole ring is susceptible to aromatic hydroxylation at various positions, as is the phenyl ring of the cinnamoyl moiety. The N-methyl group on the oxindole ring can undergo N-demethylation. The double bond in the cinnamoyl group could be a site for epoxidation followed by hydrolysis to a diol.

Amide Hydrolysis: The amide bond linking the oxindole and cinnamoyl moieties could be susceptible to hydrolysis by amidases, leading to the formation of 5-amino-1-methylindolin-2-one and cinnamic acid.

Conjugation: If hydroxylated metabolites are formed, they are likely to undergo subsequent Phase II conjugation reactions, primarily glucuronidation or sulfation, to form more water-soluble products that can be readily excreted.

The relative importance of these pathways would depend on the specific enzymes involved and the accessibility of the different sites on the molecule to these enzymes.

Enzyme Induction/Inhibition Relevant to Metabolism

Drug candidates can interact with nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), which regulate the expression of various drug-metabolizing enzymes and transporters.

PXR Activation: PXR is a key regulator of the expression of CYP3A4, a major drug-metabolizing enzyme. Activation of PXR by a drug can lead to increased metabolism of co-administered drugs that are substrates of CYP3A4, potentially reducing their efficacy. Some indole (B1671886) derivatives have been shown to interact with PXR. For instance, cinnamic acid has been demonstrated to activate PXR in human hepatic and intestinal cells. nih.gov Given the structural components of this compound, its potential to act as a PXR activator should be evaluated.

AhR Activation: The AhR regulates the expression of CYP1A enzymes. Activation of AhR by certain compounds can lead to the induction of these enzymes, which can alter the metabolism of other xenobiotics. While cinnamaldehyde (B126680) and cinnamic acid did not show an effect on AhR, cinnamon oil did demonstrate dose-dependent activation. nih.gov The potential for this compound to activate AhR would need to be experimentally determined.

Assessing the potential for enzyme induction and inhibition is a critical step in preclinical development to predict the likelihood of drug-drug interactions.

In Vivo Efficacy Studies in Relevant Animal Models

The therapeutic potential of this compound can be inferred from the reported biological activities of both oxindole and cinnamamide derivatives in a variety of disease models.

Anti-inflammatory: Both oxindole and cinnamamide derivatives have demonstrated significant anti-inflammatory properties. For instance, certain N-arylcinnamamides have been shown to attenuate the lipopolysaccharide-induced NF-κB activation, a key pathway in inflammation. nih.govresearchgate.net Similarly, various oxindole derivatives have been synthesized and evaluated as anti-inflammatory agents, with some showing potent inhibition of inflammatory mediators.

Anti-Alzheimer's: While direct evidence for this specific hybrid is lacking, the neuroprotective properties of some cinnamamide derivatives suggest a potential avenue for investigation in Alzheimer's disease models.

Anticancer: The oxindole scaffold is a core component of several approved anticancer drugs (e.g., Sunitinib). Numerous studies have demonstrated the in vitro and in vivo anticancer activity of novel oxindole derivatives against various cancer cell lines. nih.govnih.govresearchgate.net Cinnamamide derivatives have also been investigated for their anticancer properties. ikm.org.mymdpi.com

Antitubercular: Both indole and cinnamamide derivatives have shown promise as antitubercular agents. tandfonline.comnih.govdoi.orgnih.govwjpsonline.com The hybridization of these two pharmacophores in this compound could potentially lead to synergistic or enhanced activity against Mycobacterium tuberculosis.

Fungicidal: Cinnamamide derivatives are known for their fungicidal properties, with some analogues showing excellent in vivo efficacy against various plant pathogenic fungi. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Indole-modified cinnamamide derivatives have also been synthesized and have shown promising fungicidal activity. nih.govresearchgate.net

Table 2: Representative In Vivo Efficacy of Structurally Related Compounds

| Compound Class | Animal Model/Assay | Observed Efficacy | Reference |

|---|---|---|---|

| N-arylcinnamamide | LPS-induced NF-κB activation in vitro | Significant inhibition of NF-κB activation | nih.govresearchgate.net |

| Oxindole Derivative | Various cancer cell lines in vitro | Potent anticancer activity | nih.govnih.govresearchgate.net |

| Cinnamamide Derivative | Mycobacterium tuberculosis H37Rv in vitro | Promising antitubercular activity | nih.gov |

| Indole-modified cinnamamide | Pseudoperonospora cubensis in vivo | Excellent fungicidal activity (80-100%) | nih.govresearchgate.net |

Pharmacokinetic Aspects

The pharmacokinetic profile of a drug describes its absorption, distribution, and excretion. For an orally administered small molecule like this compound, these properties are crucial for determining its dosing regimen and therapeutic window.

Absorption: The absorption of an oral drug is influenced by its solubility and permeability. Based on its structure, this compound is likely to be a moderately lipophilic compound. This property generally favors passive diffusion across the gastrointestinal membrane. However, poor aqueous solubility could limit its absorption. Formulation strategies may be required to enhance its dissolution and subsequent absorption. Studies on cinnamamide derivatives have shown high absorption in the gastrointestinal tract. ikm.org.my

Distribution: Following absorption, the compound will be distributed throughout the body via the systemic circulation. Its distribution to various tissues will depend on its lipophilicity, plasma protein binding, and tissue permeability. Highly lipophilic compounds tend to have a larger volume of distribution, accumulating in fatty tissues. The extent of plasma protein binding will also influence the concentration of free, pharmacologically active drug.

Excretion: The primary routes of excretion for most drugs and their metabolites are renal (urine) and hepatic (bile/feces). As this compound is expected to be metabolized to more polar compounds (e.g., hydroxylated and conjugated metabolites), these metabolites will likely be excreted via the kidneys. The parent compound, if it has a high lipophilicity, may be reabsorbed in the renal tubules, prolonging its half-life. Some excretion may also occur via the bile into the feces.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced Analogues with Improved Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of next-generation analogues of N-(1-methyl-2-oxoindolin-5-yl)cinnamamide with enhanced potency and selectivity for specific biological targets. The inherent modularity of the lead compound allows for systematic structural modifications to explore structure-activity relationships (SAR). researchgate.net Key areas for synthetic modification include:

Substitution on the Oxindole (B195798) Ring: The introduction of various substituents on the oxindole core can significantly influence biological activity. For instance, the placement of electron-withdrawing or electron-donating groups at different positions may modulate the compound's interaction with target proteins. mdpi.com

Modification of the Cinnamoyl Moiety: Alterations to the phenyl ring of the cinnamamide (B152044) portion, such as the incorporation of different functional groups, can impact pharmacological properties. researchgate.net

Linker Optimization: The amide linker connecting the oxindole and cinnamoyl fragments can be modified to alter the compound's flexibility and orientation within a biological target's binding site.

These synthetic efforts will be guided by established chemical principles and the desire to create a library of diverse analogues for comprehensive biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Areas

While the parent scaffolds suggest potential anticancer and anti-inflammatory activities, a crucial future direction is the comprehensive screening of this compound and its advanced analogues against a wide array of biological targets. Oxindole derivatives have demonstrated a broad spectrum of activities, including inhibition of kinases, which are pivotal in many cellular signaling pathways. nih.govbohrium.com Cinnamamide derivatives have also been investigated for their effects on various cellular processes. ikm.org.mynih.gov

Future investigations should therefore aim to identify novel molecular targets and, consequently, new therapeutic applications. This could involve screening against panels of kinases, proteases, and other enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov The discovery of novel biological targets will open up new avenues for therapeutic intervention.

Application in Combination Therapies

The potential of this compound analogues in combination with existing therapeutic agents represents a significant area for future research. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov

Future studies should investigate the synergistic or additive effects of these novel compounds when used in conjunction with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. For example, an analogue that inhibits a specific kinase could be combined with a cytotoxic agent to achieve a more profound anti-tumor response. mdpi.com Such studies are essential to determine the optimal clinical positioning of this new class of compounds.

Development of Advanced Delivery Systems to Enhance Therapeutic Efficacy

To maximize the therapeutic potential of this compound and its derivatives, the development of advanced drug delivery systems will be critical. Challenges such as poor solubility, limited bioavailability, and off-target effects can hinder the clinical translation of promising compounds. mdpi.com

Future research in this area could focus on:

Nanoparticle-based delivery: Encapsulating the active compounds in nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to diseased tissues. mdpi.com

Prodrug strategies: The synthesis of prodrugs that are converted to the active compound at the target site can enhance bioavailability and reduce systemic toxicity.

Targeted delivery systems: Conjugating the compounds to targeting moieties, such as antibodies or peptides, can facilitate their accumulation at the site of action, thereby increasing efficacy and minimizing side effects.

These advanced delivery strategies hold the promise of transforming potent molecules into effective medicines.

Computational Design for Optimized Molecular Properties and Drug-likeness

Computational chemistry and molecular modeling will play an indispensable role in the future development of this compound analogues. In silico techniques can accelerate the drug discovery process by predicting the properties of virtual compounds before their synthesis. researchgate.netnih.gov

Key computational approaches will include:

Molecular Docking: This technique can predict the binding mode and affinity of analogues to their biological targets, providing insights for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the physicochemical properties that are most important for biological activity, guiding the design of more potent compounds. mdpi.com

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to identify candidates with favorable drug-like characteristics early in the development process. nih.gov

By integrating computational design with synthetic chemistry and biological evaluation, researchers can streamline the optimization of molecular properties and increase the likelihood of developing clinically successful therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the key steps in synthesizing N-(1-methyl-2-oxoindolin-5-yl)cinnamamide, and how can purity be ensured?

Synthesis typically involves coupling cinnamoyl chloride with a substituted indolinone precursor under basic conditions (e.g., potassium carbonate in acetone). Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography. Structural confirmation requires NMR (1H/13C), IR, and LC-MS. For example, analogous cinnamamide derivatives were synthesized via similar multi-step protocols, with purity validated by spectral analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : Assigns protons and carbons, confirming substituent positions (e.g., indolinone methyl group at δ ~3.1 ppm and cinnamamide doublet at δ ~6.3–7.8 ppm).

- IR : Identifies carbonyl stretches (e.g., indolinone C=O at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹).

- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond lengths of ~1.21 Å in indolinone moieties), critical for validating spatial arrangements .

Q. What chemical reactions are feasible for modifying the cinnamamide moiety?

The α,β-unsaturated carbonyl group in cinnamamide allows:

- Michael additions with nucleophiles (e.g., thiols or amines).

- Reduction of the double bond using NaBH4 or catalytic hydrogenation.

- Oxidation of the indolinone ring under strong acidic/oxidative conditions. Reaction outcomes depend on solvent polarity and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity or concentration thresholds). Mitigation strategies:

- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis markers (e.g., caspase-3 activation).

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., fluorinated or methoxy-substituted derivatives) to identify critical functional groups .

- Dose-response curves : Establish EC50 values across multiple models to account for potency differences .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or neurotransmitter transporters.

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories).

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors in the cinnamamide backbone) for target engagement. Analogous studies on cinnamamide-chalcone hybrids highlight the importance of hydrophobic and π-π interactions .

Q. How can crystallographic data refinement challenges be addressed for this compound?

- SHELXL refinement : Use high-resolution data (≤1.0 Å) to model anisotropic displacement parameters.

- Twinning analysis : Employ SHELXD for datasets with overlapping reflections.

- Validation tools : Check geometry via PLATON or CCDC Mercury to flag outliers (e.g., bond angle deviations >5°). Refinement protocols for similar indolinone derivatives emphasize iterative cycles of electron density mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.